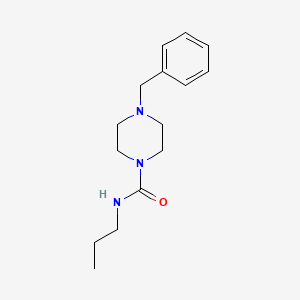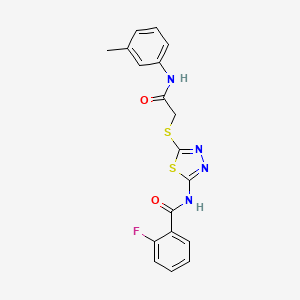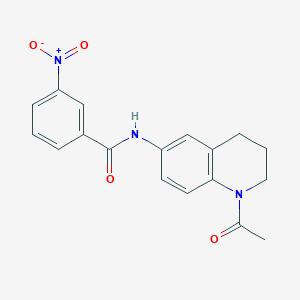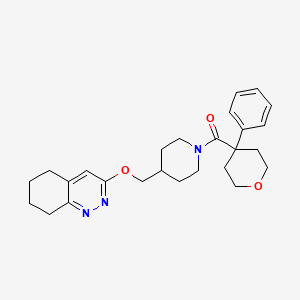![molecular formula C14H15N5 B3011386 2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1822305-99-6](/img/structure/B3011386.png)
2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .科学的研究の応用
Fluorescent Probes for Bioimaging
This compound is part of a family of pyrazolo[1,5-a]pyrimidines identified for their potential as fluorescent probes . These compounds are valuable for studying intracellular processes and can be used as chemosensors. Their tunable photophysical properties allow for the design of solid-state emitters by proper structural selection, making them comparable to commercial probes like coumarin-153 and rhodamine 6G .
Optical Applications
Due to its simpler and greener synthetic methodology, this compound offers an advantage in optical applications . It has been found that electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, which is crucial for the development of organic materials with high optical performance .
Chemosensors
The heteroatoms present in the compound’s structure make it a potential chelating agent for ions . This property is particularly useful in the development of chemosensors, as it can interact with various ions, leading to changes in fluorescence that can be detected and measured.
Synthetic Methodology
The compound boasts a simpler and more environmentally friendly synthetic process compared to other fluorophores like BODIPYS . This makes it an attractive option for researchers looking to adopt greener practices in their synthesis of organic materials.
Solid-State Emission
Certain derivatives of this compound class exhibit good solid-state emission intensities . This characteristic is essential for the creation of new materials that require stable and intense emission in the solid state, such as in the field of organic light-emitting diodes (OLEDs).
Drug Development
In the pharmaceutical realm, derivatives of pyrazolo[1,5-a]pyrimidines are being explored for their therapeutic potential . For instance, they have been incorporated into libraries of compounds focused on future treatment options for chronic obstructive pulmonary disease (COPD) .
Antifungal Activity
Some carboxamide derivatives of 5-aminopyrazoles, which are structurally related to our compound of interest, have shown inhibitory activity against fungal strains . This suggests that modifications of the pyrazolo[1,5-a]pyrimidin-7-amine scaffold could lead to potent antifungal agents.
Study of Bio-macromolecular Interactions
The compound’s inherent properties make it suitable for studying bio-macromolecular interactions . Its ability to fluoresce can be leveraged to observe and understand the dynamics of these complex biological processes.
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps), the family of compounds to which it belongs, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .
Mode of Action
Pps have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, thereby affecting their absorption and emission properties.
Biochemical Pathways
Pps are known to be used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications . This suggests that the compound could potentially affect a wide range of biochemical pathways, depending on its specific targets and mode of action.
Pharmacokinetics
Pps are known for their significant photophysical properties, which suggest that they might have good absorption and distribution characteristics
Result of Action
Given the compound’s potential role in optical applications and its possible effects on absorption and emission behaviors , it could potentially be used to study and influence a variety of intracellular processes.
Action Environment
Pps are known for their significant photophysical properties and their potential use in a variety of applications , suggesting that they might be relatively stable and effective in a variety of environments.
将来の方向性
The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidine derivatives make them one of the research hotspots of antitumor drugs in recent years . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
特性
IUPAC Name |
2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-7-13(16-9-12-5-3-4-6-15-12)19-14(17-10)8-11(2)18-19/h3-8,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHFFZUGOLEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)
![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)
![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)


![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)
![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)


